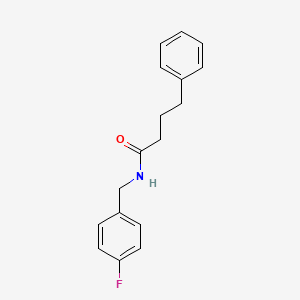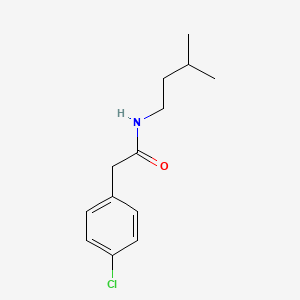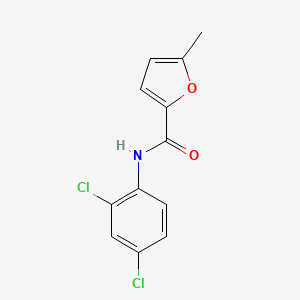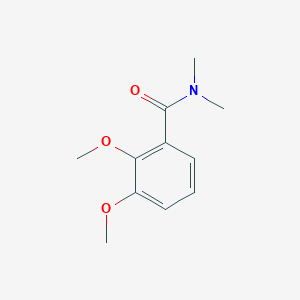
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. GW501516 has been widely studied for its potential applications in various fields, including scientific research and sports performance enhancement.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on the body, including increasing endurance, reducing inflammation, and improving lipid metabolism. 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in treating metabolic disorders, such as obesity and type 2 diabetes. It has also been studied for its potential applications in treating cardiovascular diseases and cancer.
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide works by activating PPARδ, a nuclear receptor that regulates various metabolic pathways in the body. Activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in an increase in endurance and energy expenditure. 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase endurance and energy expenditure by increasing fatty acid oxidation and glucose uptake. It has also been shown to improve lipid metabolism by increasing HDL cholesterol levels and reducing triglyceride levels. 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have potential applications in treating metabolic disorders, cardiovascular diseases, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the effects of PPARδ activation on various metabolic pathways. It has also been shown to have a high degree of bioavailability and a long half-life, which makes it suitable for in vivo experiments. However, there are also some limitations to using 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide in lab experiments. It is a synthetic compound that may have off-target effects, and its long-term safety has not been fully established.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide. One area of research is to further investigate its potential applications in treating metabolic disorders, cardiovascular diseases, and cancer. Another area of research is to study its effects on mitochondrial function and oxidative stress. Additionally, there is a need for more research on the long-term safety of 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide and its potential for off-target effects. Finally, there is a need for more research on the optimal dosing and administration of 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide for various applications.
Conclusion:
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of PPARδ agonists. It has been extensively studied for its potential applications in scientific research, including treating metabolic disorders, cardiovascular diseases, and cancer. 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide works by activating PPARδ, which leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It has several advantages for lab experiments, including its potency and bioavailability, but also has limitations, including potential off-target effects and long-term safety concerns. There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide, including further investigating its potential applications and studying its effects on mitochondrial function and oxidative stress.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide involves a multi-step process that includes the reaction of 4-chloro-3-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 4-methoxyaniline. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide is a complex process that requires expertise in organic chemistry and proper laboratory equipment.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11-9-14(7-8-15(11)17)21-10-16(19)18-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAYNVREKOIHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00979823 | |
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-n-(4-methoxyphenyl)acetamide | |
CAS RN |
6361-15-5 | |
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)
![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)
![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)

![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)
![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)





![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)